Hippuryl-D-Lys
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Overview
Description
Hippuryl-D-Lys, also known as N-Benzoyl-Gly-D-Lys, is a synthetic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a derivative of lysine, an essential amino acid, and is often used in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hippuryl-D-Lys can be synthesized through a series of chemical reactions involving the coupling of benzoyl glycine (hippuric acid) with D-lysine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Hippuryl-D-Lys undergoes various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by enzymes such as carboxypeptidase B and carboxypeptidase N.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using carboxypeptidase B or N in a buffered solution at an optimal pH.
Oxidation and Reduction: Standard reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
Hippuryl-D-Lys is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of carboxypeptidase enzymes.
Pharmacology: In the development of enzyme inhibitors and studying enzyme kinetics.
Analytical Chemistry: Used in assays to measure enzyme activity and specificity.
Mechanism of Action
Hippuryl-D-Lys acts as a substrate for carboxypeptidase enzymes. The enzyme cleaves the peptide bond between the benzoyl glycine and D-lysine, releasing the individual components. This reaction is often used to study the catalytic mechanism and specificity of carboxypeptidase enzymes .
Comparison with Similar Compounds
Similar Compounds
Hippuryl-Lys: Similar to Hippuryl-D-Lys but contains L-lysine instead of D-lysine.
Hippuryl-Arg: Contains arginine instead of lysine and is used as a substrate for different carboxypeptidases.
Hippuryl-L-phenylalanine: Contains phenylalanine and is used in similar enzymatic studies.
Uniqueness
This compound is unique due to its specific use in studying the activity of carboxypeptidase enzymes that prefer D-lysine as a substrate. This specificity makes it valuable in biochemical research for understanding enzyme-substrate interactions and developing enzyme inhibitors .
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1 |
InChI Key |
LRCZLURYHGISRZ-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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